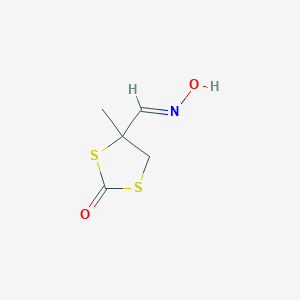
N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound with the molecular formula C11H17N7. This compound is known for its unique structure, which includes a triazine ring substituted with dimethylamino groups and an allyl cyanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with allyl cyanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of automated systems and precise control of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the cyanamide moiety.
Substitution: Substituted triazine derivatives.
Aplicaciones Científicas De Investigación
N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on biomolecules, leading to various biological effects. The allyl cyanamide moiety can undergo metabolic transformations, contributing to the compound’s overall activity. The pathways involved include nucleophilic attack on the triazine ring and subsequent reactions leading to the formation of active intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide
- 4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl(methoxymethyl)cyanamide
- 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide
Uniqueness
N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to the presence of the allyl cyanamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the triazine ring.
Propiedades
Número CAS |
93286-75-0 |
|---|---|
Fórmula molecular |
C11H17N7 |
Peso molecular |
247.3g/mol |
Nombre IUPAC |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-prop-2-enylcyanamide |
InChI |
InChI=1S/C11H17N7/c1-6-7-18(8-12)11-14-9(16(2)3)13-10(15-11)17(4)5/h6H,1,7H2,2-5H3 |
Clave InChI |
KTLOLZKIYLNVLF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)N(CC=C)C#N)N(C)C |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)N(CC=C)C#N)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![({3-[(Carboxymethyl)sulfanyl]-1,2,4-thiadiazol-5-yl}sulfanyl)acetic acid](/img/structure/B397056.png)

![4-{[(Ethylamino)carbothioyl]amino}benzoic acid](/img/structure/B397060.png)

![4-Oxo-4-[(2-pyridinylmethyl)amino]-2-butenoic acid](/img/structure/B397062.png)
![2-({[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397063.png)
![2-({[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397064.png)
![[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B397065.png)
![2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397067.png)
![2-({[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397070.png)
![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B397073.png)
